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Compound of Interest

Compound Name: 3-lodo-1-methyl-1H-pyrazole

Cat. No.: B1314393

In-Depth Technical Guide: 3-lodo-1-methyl-1H-
pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties,
synthesis, and analytical workflows for 3-lodo-1-methyl-1H-pyrazole, a key heterocyclic
building block in medicinal chemistry and materials science.

Core Physicochemical Properties

3-lodo-1-methyl-1H-pyrazole is a substituted pyrazole ring with an iodine atom at the 3-
position and a methyl group at the 1-position. These features make it a versatile reagent for
various chemical transformations.[1]
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Property Value Source
Molecular Formula C4H5IN2 [1112][3]
Molecular Weight 208.00 g/mol [11[2][3]
CAS Number 92525-10-5 [21[3]
Appearance Brown Liquid [4]
Density 1.936 g/mL at 25 °C [2]
Refractive Index n20/D 1.588 [2][4]
InChi Key SITIXRWLFQGWCB- e

UHFFFAOYSA-N

SMILES Cnlccc(l)nl [1][2]

Synthesis and Experimental Protocols

The synthesis of 3-lodo-1-methyl-1H-pyrazole is a critical process for its application in further
chemical synthesis. Below is a representative experimental protocol for its preparation.

Synthesis of 3-lodo-1-methyl-1H-pyrazole from 1-Methyl-1H-pyrazole
This protocol describes a common method for the iodination of 1-methyl-1H-pyrazole.

Materials:

1-Methyl-1H-pyrazole

N-lodosuccinimide (NIS)

Acetonitrile (anhydrous)

Sodium thiosulfate solution (saturated)

Brine (saturated sodium chloride solution)

Magnesium sulfate (anhydrous)
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Round-bottom flask
Magnetic stirrer
Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methyl-1H-pyrazole in
anhydrous acetonitrile.

Addition of lodinating Agent: To the stirred solution, add N-lodosuccinimide (NIS) portion-
wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography
(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the
starting material.

Reaction Quenching: Once the reaction is complete, quench the reaction mixture by adding
a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable
organic solvent, such as ethyl acetate.

Washing: Wash the combined organic layers with brine to remove any residual water-soluble
impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be further purified by column chromatography on silica
gel to afford pure 3-lodo-1-methyl-1H-pyrazole.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization and quality control

of synthesized 3-lodo-1-methyl-1H-pyrazole.
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Figure 1: Characterization Workflow for 3-lodo-1-methyl-1H-pyrazole

Click to download full resolution via product page

Caption: Workflow for synthesis and characterization.

Applications in Research and Development

3-lodo-1-methyl-1H-pyrazole serves as a versatile intermediate in the synthesis of more
complex molecules.[1] Its utility stems from the reactivity of the C-I bond, which can readily
participate in various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-
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Hartwig aminations. These reactions are fundamental in the construction of novel
pharmaceutical agents and functional materials. The pyrazole core is a common scaffold in
many biologically active compounds, and the iodo-substituent provides a convenient handle for
molecular elaboration.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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